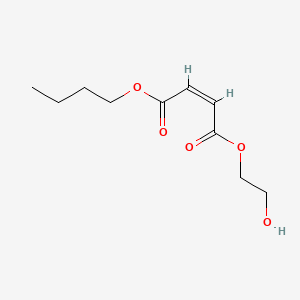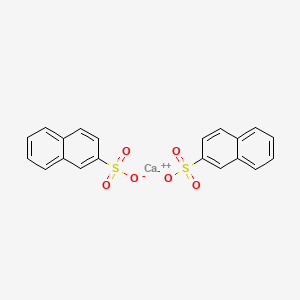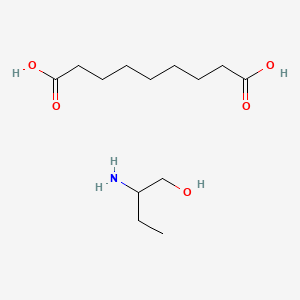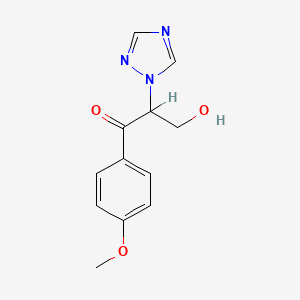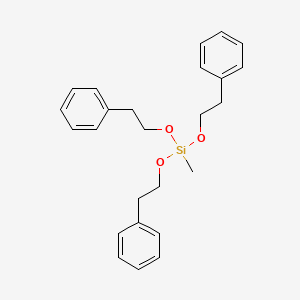
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- typically involves the reaction of 2,6-dimethylaniline with a suitable chiral precursor. One common method is the reaction of 2,6-dimethylaniline with (S)-2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiarrhythmic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- involves its interaction with specific molecular targets. For example, it can act on sodium channels in neuronal cell membranes, limiting the spread of electrical activity and reducing excitability. This property makes it useful in the treatment of certain medical conditions, such as arrhythmias.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tocainide: Another antiarrhythmic agent with a similar structure and mechanism of action.
Lidocaine: A widely used local anesthetic with structural similarities.
Procainamide: An antiarrhythmic agent with a different mechanism but similar therapeutic use.
Uniqueness
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. Its distinct chemical structure also allows for specific synthetic modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
53984-75-1 |
|---|---|
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
BUJAGSGYPOAWEI-VIFPVBQESA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H](C)N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
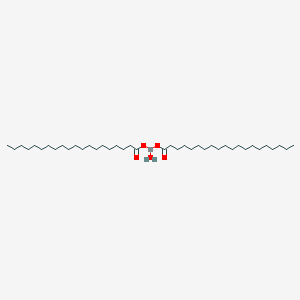

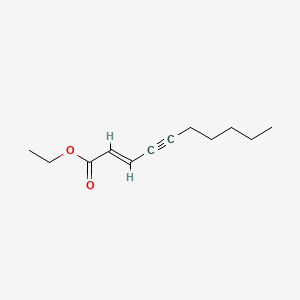
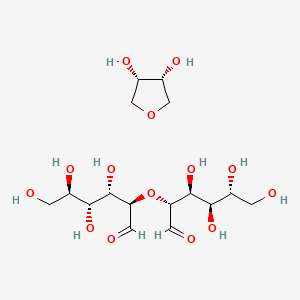
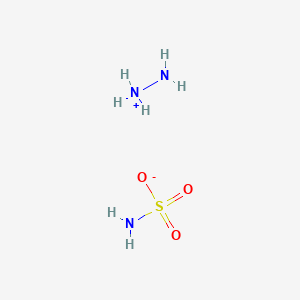
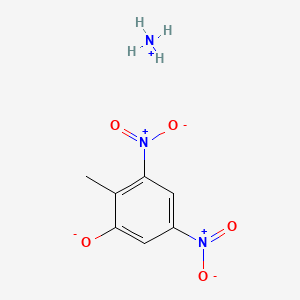
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

